Elimination of Hydrogen-Bond Donor Capacity vs. Primary Amine Analog (93439-79-3)
The target compound replaces the primary amine (-NH₂) at the pyrazole C-3 position with an N,N-dimethylamino (-N(CH₃)₂) group. The primary amine analog 4-(4-methoxyphenyl)-1H-pyrazol-3-amine (CAS 93439-79-3) possesses 2 hydrogen-bond donors (HBD), whereas the target compound has zero HBD. This structural difference is predicted to reduce aqueous solubility but improve membrane permeability. The primary amine analog exhibits a melting point of 204–206 °C [1], while experimental melting point data for the target compound remain unreported, consistent with the lower crystallinity often associated with tertiary amine substitution. The LogP of the primary amine analog is reported as 2.249 ; the target compound's XLogP is predicted to be higher (estimated ~2.7–3.0) owing to the additional methyl groups.
| Evidence Dimension | Hydrogen-bond donor count and melting point |
|---|---|
| Target Compound Data | HBD = 0; melting point: not reported experimentally |
| Comparator Or Baseline | 4-(4-Methoxyphenyl)-1H-pyrazol-3-amine (CAS 93439-79-3): HBD = 2; melting point = 204–206 °C |
| Quantified Difference | Δ HBD = −2; melting point differential suggestive of altered solid-state packing |
| Conditions | Structural analysis and literature-reported melting point data |
Why This Matters
For medicinal chemistry programs optimizing CNS penetration or oral bioavailability, the absence of HBD in the target compound provides a differentiated starting point for lead optimization compared to primary amine analogs.
- [1] ChemBase. 4-(4-Methoxyphenyl)-1H-pyrazol-5-amine. CAS 93439-79-3. Melting Point 204-206 °C. http://www.chembase.cn/substance-141420.html (accessed May 2026). View Source
